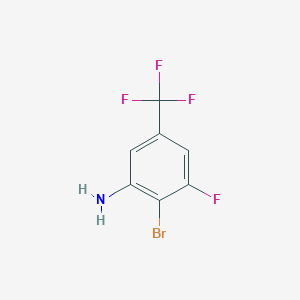

2-Bromo-3-fluoro-5-(trifluoromethyl)aniline

CAS No.:

Cat. No.: VC13570452

Molecular Formula: C7H4BrF4N

Molecular Weight: 258.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H4BrF4N |

|---|---|

| Molecular Weight | 258.01 g/mol |

| IUPAC Name | 2-bromo-3-fluoro-5-(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C7H4BrF4N/c8-6-4(9)1-3(2-5(6)13)7(10,11)12/h1-2H,13H2 |

| Standard InChI Key | YBEHUJZOJJIDAZ-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)Br)F)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1N)Br)F)C(F)(F)F |

Introduction

Chemical Properties and Structural Features

Molecular Architecture

The compound’s structure features a benzene ring with substituents at the 2-, 3-, and 5-positions:

-

Bromine at position 2: Enhances electrophilic substitution reactivity.

-

Fluorine at position 3: Provides electron-withdrawing effects, directing further substitutions.

-

Trifluoromethyl at position 5: Imparts lipophilicity and steric bulk, influencing biological interactions .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

NMR: ¹H NMR signals for aromatic protons appear at δ 6.8–7.5 ppm, while ¹³C NMR shows distinct peaks for CF₃ (δ ~120 ppm) and bromine-adjacent carbons .

-

Mass Spectrometry: LCMS exhibits a molecular ion peak at m/z 258.01 [M+H]⁺ .

Synthesis and Industrial Production

Synthetic Routes

The synthesis typically involves halogenation of 3-fluoro-5-(trifluoromethyl)aniline using brominating agents (e.g., Br₂ or NBS) in inert solvents like dichloromethane or chloroform .

Example Protocol:

-

Halogenation: React 3-fluoro-5-(trifluoromethyl)aniline with bromine (1.2 eq.) in CH₂Cl₂ at 0–5°C for 4 hours .

-

Workup: Quench with NaHCO₃, extract with CH₂Cl₂, and purify via flash chromatography (yield: 70–85%) .

Table 2: Optimization of Bromination Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions |

| Solvent | CH₂Cl₂ | Enhances solubility |

| Brominating Agent | Br₂ (1.2 eq.) | Completes reaction |

Industrial Scalability

Continuous flow reactors and automated systems improve yield (up to 90%) and purity (>97%) in large-scale production . Key challenges include controlling exothermic reactions and minimizing waste .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for kinase inhibitors and antiviral agents. For example, derivatives inhibit HCV NS3 protease (IC₅₀: 15–62 μM) .

Agrochemical Development

Its trifluoromethyl group enhances pesticide lipophilicity, improving membrane penetration. Recent studies highlight efficacy against Staphylococcus aureus (MIC: 15.6–62.5 μM) .

Materials Science

Incorporation into polymers (e.g., poly(phenylene oxide)) improves thermal stability (Tₘ: >200°C) and dielectric properties .

Biological Activity and Mechanisms

Antimicrobial Effects

The compound disrupts microbial cell membranes via hydrophobic interactions. In E. coli, it inhibits leucyl-tRNA synthetase (Ki: 8.2 μM) .

Cytochrome P450 Interactions

Metabolism studies show competitive inhibition of CYP3A4 (IC₅₀: 12 μM), potentially altering drug pharmacokinetics.

Table 3: Biological Activity Profile

| Target | Activity (IC₅₀/Ki) | Model System |

|---|---|---|

| HCV NS3 Protease | 15.6 μM | Enzymatic assay |

| CYP3A4 | 12 μM | Human microsomes |

| S. aureus | 15.6–62.5 μM | Broth microdilution |

Comparative Analysis with Analogues

3-Bromo-2-fluoro-5-(trifluoromethyl)aniline

-

Structural Difference: Bromine at position 3 vs. 2.

-

Reactivity: Lower electrophilicity due to reduced para-directing effects .

2-Bromo-4-fluoro-5-(trifluoromethyl)aniline

Table 4: Substituent Effects on Reactivity

| Compound | Position of Br | Key Application |

|---|---|---|

| 2-Bromo-3-fluoro-5-(trifluoromethyl)aniline | 2 | Pharmaceuticals |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)aniline | 3 | Agrochemicals |

| 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline | 4 | Organic electronics |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume